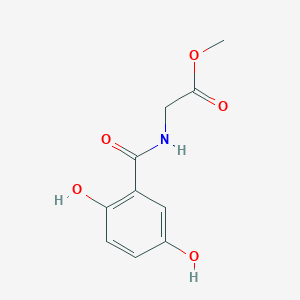
Methyl (2,5-dihydroxybenzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-(2,5-dihydroxybenzamido)acetate is a chemical compound with the molecular formula C10H11NO5. It is an ester derivative of gentisic acid and is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups on the benzene ring and an ester functional group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl2-(2,5-dihydroxybenzamido)acetate can be synthesized through several methods. One common approach involves the esterification of 2,5-dihydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of Methyl2-(2,5-dihydroxybenzamido)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-(2,5-dihydroxybenzamido)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
Methyl2-(2,5-dihydroxybenzamido)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Methyl2-(2,5-dihydroxybenzamido)acetate involves its interaction with specific molecular targets. For instance, in the context of skin-lightening, the compound inhibits the enzyme tyrosinase, which is crucial for melanin production. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thereby reducing pigmentation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,5-dihydroxybenzoate: An ester of gentisic acid with similar hydroxyl groups but lacking the amido group.
2,5-Dihydroxybenzoic acid: The parent compound without the ester functional group.
Hydroquinone: A compound with similar hydroxyl groups but different structural properties.
Uniqueness
Methyl2-(2,5-dihydroxybenzamido)acetate is unique due to the presence of both ester and amido functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase with lower cytotoxicity compared to hydroquinone makes it a valuable compound in dermatological applications .
Eigenschaften
Molekularformel |
C10H11NO5 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
methyl 2-[(2,5-dihydroxybenzoyl)amino]acetate |
InChI |
InChI=1S/C10H11NO5/c1-16-9(14)5-11-10(15)7-4-6(12)2-3-8(7)13/h2-4,12-13H,5H2,1H3,(H,11,15) |
InChI-Schlüssel |
CRVUUQQLJVWHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)C1=C(C=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


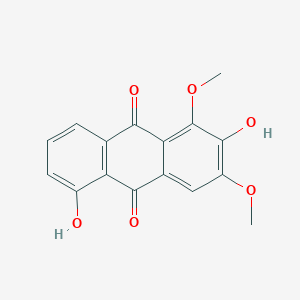


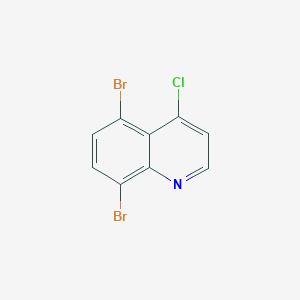
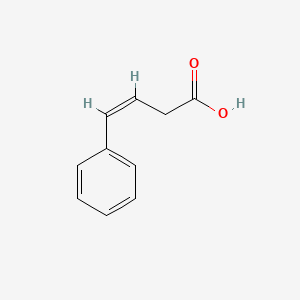

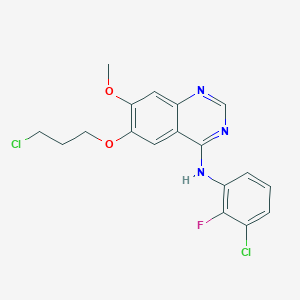
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
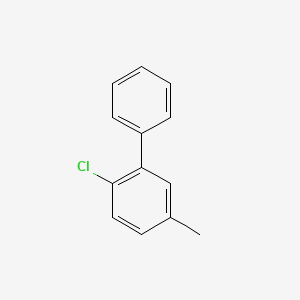
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
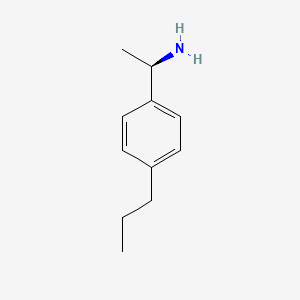
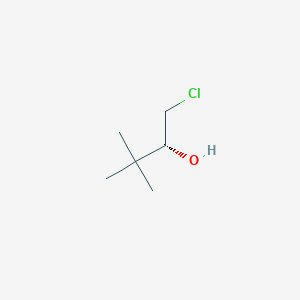

![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
